molecular formula C19H11F3O4 B11990407 3-(1-benzofuran-2-yl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(1-benzofuran-2-yl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11990407
M. Wt: 360.3 g/mol
InChI Key: TVGGXGNZLHYUTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOFURAN-2-YL-7-METHOXY-2-TRIFLUOROMETHYL-CHROMEN-4-ONE typically involves multiple steps, starting with the preparation of the benzofuran and chromenone moieties. The benzofuran ring can be synthesized through a variety of methods, including the cyclization of o-hydroxyacetophenones under basic conditions . The chromenone moiety is often prepared via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts . The specific industrial methods would depend on the scale of production and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-BENZOFURAN-2-YL-7-METHOXY-2-TRIFLUOROMETHYL-CHROMEN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-BENZOFURAN-2-YL-7-METHOXY-2-TRIFLUOROMETHYL-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The exact molecular targets and pathways would depend on the specific biological context and the type of cells involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-BENZOFURAN-2-YL-7-METHOXY-2-TRIFLUOROMETHYL-CHROMEN-4-ONE apart is the presence of both benzofuran and chromenone moieties, along with a trifluoromethyl group. This unique combination of structural features may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H11F3O4

Molecular Weight

360.3 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-7-methoxy-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C19H11F3O4/c1-24-11-6-7-12-14(9-11)26-18(19(20,21)22)16(17(12)23)15-8-10-4-2-3-5-13(10)25-15/h2-9H,1H3

InChI Key

TVGGXGNZLHYUTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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